molecular formula C7H5BrClNO2 B1413479 5-Bromo-3-chloro-2-nitrotoluene CAS No. 1805212-24-1

5-Bromo-3-chloro-2-nitrotoluene

Cat. No.: B1413479
CAS No.: 1805212-24-1
M. Wt: 250.48 g/mol
InChI Key: VIIBGLYSFWMZAF-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-nitrotoluene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and nitro groups at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-nitrotoluene typically involves a multi-step process starting from toluene. The general steps include:

    Nitration: Toluene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

    Bromination: The nitrated toluene undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Chlorination: Finally, the brominated nitrotoluene is chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-nitrotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Reduction: 5-Bromo-3-chloro-2-aminotoluene.

    Oxidation: 5-Bromo-3-chloro-2-nitrobenzoic acid.

Scientific Research Applications

5-Bromo-3-chloro-2-nitrotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-nitrotoluene depends on the specific reaction it undergoes. For example:

    Substitution Reactions: The electron-withdrawing nitro group activates the benzene ring towards nucleophilic substitution.

    Reduction Reactions: The nitro group is reduced to an amine group through a catalytic hydrogenation process.

    Oxidation Reactions: The methyl group is oxidized to a carboxylic acid group through a series of intermediate steps involving the formation of an aldehyde.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-nitrotoluene: Similar structure but lacks the chlorine substituent.

    4-Bromo-2-nitrotoluene: Similar structure but with different positions of the substituents.

    3-Chloro-2-nitrotoluene: Similar structure but lacks the bromine substituent.

Uniqueness

5-Bromo-3-chloro-2-nitrotoluene is unique due to the specific combination and positions of the bromine, chlorine, and nitro groups on the benzene ring

Properties

IUPAC Name

5-bromo-1-chloro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIBGLYSFWMZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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